

Application Notes and Protocols for Labeling Peptides with Boc-NH-PEG20-CH2CH2COOH

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Compound of Interest

Compound Name: Boc-NH-PEG20-CH2CH2COOH

Cat. No.: B7909464

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These application notes provide a comprehensive guide to the principles and methodologies for labeling peptides with **Boc-NH-PEG20-CH2CH2COOH**. This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of peptides.[1][2][3] By covalently attaching polyethylene glycol (PEG) chains, researchers can improve a peptide's pharmacokinetic and pharmacodynamic profile, leading to increased stability, solubility, and circulatory half-life, while reducing immunogenicity.[4]

The **Boc-NH-PEG20-CH2CH2COOH** linker is a heterobifunctional reagent featuring a Boc-protected amine and a terminal carboxylic acid, separated by a 20-unit PEG chain. This structure allows for a two-stage conjugation strategy. Initially, the carboxylic acid is activated to react with primary amines on the peptide, such as the N-terminus or lysine side chains, forming a stable amide bond.[5] Subsequently, the Boc protecting group is removed under acidic conditions to reveal a primary amine, which can be used for further modification, for instance, by attaching a small molecule drug or a fluorescent dye.[5][6]

Experimental Protocols

This section details the step-by-step procedures for peptide labeling with **Boc-NH-PEG20-CH2COOH**, including the initial conjugation, Boc deprotection, and purification of the final product.



Stage 1: Peptide Labeling with Boc-NH-PEG20-CH2CH2COOH

This protocol describes the covalent attachment of the **Boc-NH-PEG20-CH2CH2COOH** linker to the target peptide.

Materials:

- Peptide with a free primary amine (N-terminus or lysine residue)
- Boc-NH-PEG20-CH2CH2COOH
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- N-hydroxysuccinimide (NHS) or sulfo-NHS
- Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.2-8.5[1]
- Quenching Solution: 1M Tris-HCl, pH 8.0, or 1M glycine
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Purification system (e.g., HPLC, FPLC)

Procedure:

- Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-5 mg/mL.
- Activation of Boc-NH-PEG20-CH2CH2COOH:
 - Dissolve Boc-NH-PEG20-CH2CH2COOH in anhydrous DMF or DMSO.
 - Add a 1.5 to 2-fold molar excess of both EDC and NHS/sulfo-NHS over the Boc-NH-PEG20-CH2CH2COOH.[5]
 - Incubate the mixture for 15-30 minutes at room temperature to activate the carboxylic acid group.[5]



· Conjugation Reaction:

- Add the activated Boc-NH-PEG20-CH2CH2COOH solution to the peptide solution. A 5 to 20-fold molar excess of the PEG linker over the peptide is recommended to drive the reaction, though the optimal ratio should be determined empirically.[5]
- The reaction is most efficient at a pH of 7.2-7.5 for targeting primary amines.
- Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle agitation.[5]
- Quenching the Reaction:
 - Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS-activated PEG linker.[5]
 - Incubate for 15-30 minutes at room temperature.
- Purification of the PEGylated Peptide:
 - Purify the reaction mixture to separate the PEGylated peptide from unreacted peptide,
 excess PEG linker, and reaction byproducts.
 - Suitable purification methods include size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Stage 2: Boc Deprotection of the PEGylated Peptide

This protocol outlines the removal of the Boc protecting group to expose a free amine for subsequent conjugation.

Materials:

- Boc-protected PEGylated peptide
- Trifluoroacetic acid (TFA)



- Dichloromethane (DCM)
- Scavengers (e.g., triisopropylsilane (TIS), water) (optional, but recommended)
- Diisopropylethylamine (DIPEA) (for neutralization)
- Ether (for precipitation)

Procedure:

- Reaction Setup: Dissolve the lyophilized Boc-protected PEGylated peptide in a cleavage cocktail. A common cocktail consists of 95% TFA, 2.5% water, and 2.5% TIS.[7] Alternatively, a solution of 25-50% TFA in DCM can be used.[6]
- Deprotection Reaction:
 - Stir the solution at room temperature. The reaction time can range from 30 minutes to 4 hours, depending on the stability of the peptide and the efficiency of the deprotection.[6][7]
 - Monitor the reaction progress using analytical HPLC or mass spectrometry to ensure complete removal of the Boc group.
- Work-up and Precipitation:
 - Remove the TFA and DCM by evaporation under a stream of nitrogen.
 - Precipitate the deprotected peptide by adding cold diethyl ether.
 - Isolate the peptide precipitate by centrifugation and wash it multiple times with cold ether to remove scavengers and residual acid.[7]
- Neutralization and Purification:
 - Dissolve the peptide in an appropriate buffer.
 - If residual TFA is a concern, neutralize the solution with a base such as DIPEA.
 - Purify the final deprotected PEGylated peptide using RP-HPLC to ensure high purity.



Data Presentation

The following tables provide representative data for the labeling and deprotection procedures. Note that optimal conditions may vary depending on the specific peptide.

Table 1: Recommended Starting Conditions for Peptide Labeling

Reagent	Molar Excess (vs. Peptide)	Concentration	Purpose
Boc-NH-PEG20- CH2CH2COOH	5 - 20x	Varies	To drive the conjugation reaction. [5]
EDC	1.5 - 2.0x (vs. PEG linker)	Varies	Activates the carboxylic acid on the PEG linker.[5]
NHS/Sulfo-NHS	1.5 - 2.0x (vs. PEG linker)	Varies	Stabilizes the activated carboxylic acid.[5]

Table 2: Typical Conditions for Boc Deprotection

Parameter	Value	Reference
TFA Concentration	25-50% in Dichloromethane (DCM)	[6]
Temperature	Room Temperature (20-25 °C)	[6]
Reaction Time	30 minutes - 2 hours	[6]

Table 3: Example Purification and Analysis Results

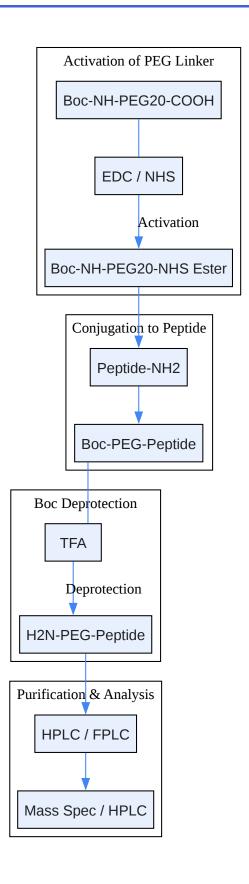


Sample	Purity before Purification (RP- HPLC)	Purity after Purification (RP- HPLC)	Mass Spectrometry (Expected vs. Observed)
Unlabeled Peptide	>98%	N/A	[M+H]+
Boc-PEG-Peptide (Crude)	~40%	>95%	[M+Boc-PEG+H]+
Deprotected PEG- Peptide	~85% (post- precipitation)	>98%	[M+PEG-NH2+H]+

Visualizations

The following diagrams illustrate the key workflows and chemical transformations involved in the peptide labeling process.

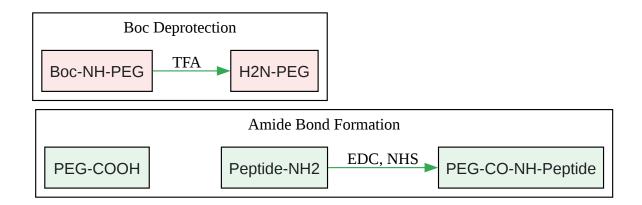




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Caption: Workflow for two-stage peptide PEGylation.





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Caption: Key chemical transformations in peptide PEGylation.

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